Cas no 1784875-09-7 (3-(1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoic acid)

3-(1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-(1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoic acid
- 3-(1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoicacid
- SCHEMBL10377019
- 1784875-09-7
- EN300-1139057
-
- インチ: 1S/C9H11NO3/c1-10-5-4-7(6-8(10)11)2-3-9(12)13/h4-6H,2-3H2,1H3,(H,12,13)
- InChIKey: MLGOQTYAPRIUTC-UHFFFAOYSA-N
- ほほえんだ: O=C1C=C(C=CN1C)CCC(=O)O
計算された属性
- せいみつぶんしりょう: 181.07389321g/mol
- どういたいしつりょう: 181.07389321g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 291
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 57.6Ų
- 疎水性パラメータ計算基準値(XlogP): -0.3
3-(1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1139057-1g |
3-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoic acid |
1784875-09-7 | 95% | 1g |
$1357.0 | 2023-10-26 | |
Enamine | EN300-1139057-0.05g |
3-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoic acid |
1784875-09-7 | 95% | 0.05g |
$315.0 | 2023-10-26 | |
Enamine | EN300-1139057-0.5g |
3-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoic acid |
1784875-09-7 | 95% | 0.5g |
$1058.0 | 2023-10-26 | |
Enamine | EN300-1139057-5.0g |
3-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoic acid |
1784875-09-7 | 95% | 5g |
$3935.0 | 2023-06-09 | |
1PlusChem | 1P0290PB-1g |
3-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoicacid |
1784875-09-7 | 95% | 1g |
$1740.00 | 2023-12-20 | |
1PlusChem | 1P0290PB-5g |
3-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoicacid |
1784875-09-7 | 95% | 5g |
$4926.00 | 2023-12-20 | |
1PlusChem | 1P0290PB-100mg |
3-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoicacid |
1784875-09-7 | 95% | 100mg |
$643.00 | 2024-06-18 | |
Enamine | EN300-1139057-10g |
3-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoic acid |
1784875-09-7 | 95% | 10g |
$5837.0 | 2023-10-26 | |
Enamine | EN300-1139057-0.1g |
3-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoic acid |
1784875-09-7 | 95% | 0.1g |
$470.0 | 2023-10-26 | |
Enamine | EN300-1139057-2.5g |
3-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoic acid |
1784875-09-7 | 95% | 2.5g |
$2660.0 | 2023-10-26 |
3-(1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoic acid 関連文献
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Ming Cheng,Chenhao Yao,Yihan Cao,Qi Wang,Yi Pan,Juli Jiang,Leyong Wang Chem. Commun., 2016,52, 8715-8718
-
Hidemasa Hikawa,Hirokazu Imamura,Shoko Kikkawa,Isao Azumaya Green Chem., 2018,20, 3044-3049
-
3. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
-
Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
-
Claudia Piliego,Satria Zulkarnaen Bisri,Maria Antonietta Loi Energy Environ. Sci., 2013,6, 3054-3059
-
Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
-
Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
-
Hua Zhao,Xiaoru Shao,Taimin Wang,Shuxian Qiu,Huifei Wang Chem. Commun., 2018,54, 4927-4930
-
Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546
-
Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
3-(1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoic acidに関する追加情報
3-(1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoic acid: A Comprehensive Overview
The compound with CAS No. 1784875-09-7, known as 3-(1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoic acid, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyridine derivatives, which are widely studied due to their diverse biological activities and potential applications in drug development.
Recent studies have highlighted the importance of pyridine derivatives in modulating various cellular pathways, particularly those involved in inflammation and oxidative stress. The unique structure of this compound, featuring a methyl group attached to the pyridine ring and a propanoic acid moiety, contributes to its bioactivity. Researchers have explored its potential as an anti-inflammatory agent, demonstrating promising results in vitro and in vivo models.
The synthesis of 3-(1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoic acid involves a multi-step process that includes nucleophilic substitution and cyclization reactions. These steps are critical in ensuring the formation of the desired pyridine ring system with the correct stereochemistry. The use of advanced synthetic techniques has allowed for higher yields and improved purity, making this compound more accessible for further research.
In terms of pharmacokinetics, this compound exhibits favorable properties, including good solubility and moderate bioavailability. These characteristics make it an attractive candidate for oral administration in drug delivery systems. Recent advancements in nanotechnology have enabled the encapsulation of this compound within lipid nanoparticles, enhancing its stability and targeting efficiency.
The biological evaluation of this compound has revealed its potential as a modulator of key enzymes involved in cellular signaling pathways. For instance, it has shown inhibitory activity against cyclooxygenase (COX)-2, an enzyme associated with inflammation and pain. This activity suggests its potential application in the treatment of conditions such as arthritis and other inflammatory disorders.
In addition to its pharmacological properties, the compound has also been studied for its role in neuroprotective effects. Preclinical studies indicate that it may protect neurons from oxidative damage by upregulating antioxidant enzymes such as glutathione peroxidase and superoxide dismutase. These findings open new avenues for its use in neurodegenerative diseases like Alzheimer's and Parkinson's.
The structural elucidation of this compound was achieved through a combination of spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These analyses confirmed the presence of the methyl group at position 1 of the pyridine ring and the propanoic acid group at position 4, providing a solid foundation for further structural modifications.
Recent collaborative efforts between academic institutions and pharmaceutical companies have focused on optimizing the synthesis and bioavailability of this compound. By employing green chemistry principles, researchers have developed environmentally friendly methods that reduce waste and energy consumption during production.
In conclusion, CAS No. 1784875-09-7, or 3-(1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoic acid, represents a significant advancement in the field of pyridine derivatives with promising therapeutic applications. Continued research into its biological mechanisms and pharmacokinetics will undoubtedly pave the way for its clinical translation and commercialization.
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